molecular formula C10H20N2O B1513585 4-(1-Pyrrolidinylmethyl)-4-piperidinol CAS No. 942031-83-6

4-(1-Pyrrolidinylmethyl)-4-piperidinol

Cat. No. B1513585
CAS RN: 942031-83-6
M. Wt: 184.28 g/mol
InChI Key: KVPDUDGJCYNUMH-UHFFFAOYSA-N
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Description

“4-(1-Pyrrolidinylmethyl)-4-piperidinol” is a chemical compound with the empirical formula C10H20N2 . It is a heterocyclic compound that is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A variety of 4(1-pyrrolidinyl) piperidine analogs with variable substituents on the phenyl ring of the phenacyl moiety were synthesized and evaluated for their analgesic inhibitory potential . The synthetic compounds exhibit significant to highly significant analgesic activity .


Molecular Structure Analysis

The molecular weight of “4-(1-Pyrrolidinylmethyl)-4-piperidinol” is 168.28 . The SMILES string representation of the molecule is C1CCN(C1)CC2CCNCC2 .


Physical And Chemical Properties Analysis

“4-(1-Pyrrolidinylmethyl)-4-piperidinol” is a solid compound . Its molecular weight is 168.28 . The InChI key for the compound is NMCMCSHJONWGMS-UHFFFAOYSA-N .

Scientific Research Applications

Analgesic Potential

4-(1-Pyrrolidinylmethyl)-4-piperidinol: derivatives have been synthesized and evaluated for their potential as analgesic agents. These compounds have shown significant to highly significant analgesic activity, particularly when tested using the tail flick method in rodents . The presence of pyrrolidine and piperidine moieties is crucial for this activity, and modifications to the phenacyl moiety can affect the potency and toxicity of these compounds.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12/h11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPDUDGJCYNUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651016
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Pyrrolidinylmethyl)-4-piperidinol

CAS RN

942031-83-6
Record name 4-[(Pyrrolidin-1-yl)methyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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